molecular formula C18H22N6O B10925309 6-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925309
M. Wt: 338.4 g/mol
InChI Key: VNESVSUQSODJHQ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the coupling of the pyrazole moiety with the carboxamide group under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can be performed on the pyrazole and pyridine rings to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    Pyrazolopyrimidines: These compounds share a similar core structure but differ in the substituents attached to the rings.

    Pyrazolotriazoles: Another class of compounds with a similar framework but distinct functional groups.

Uniqueness: 6-CYCLOPROPYL-1-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H22N6O/c1-3-8-24-13(6-7-20-24)10-19-18(25)14-9-16(12-4-5-12)22-17-15(14)11-21-23(17)2/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,19,25)

InChI Key

VNESVSUQSODJHQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

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